N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine
Description
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-methylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C8H18N2/c1-8(6-9-7-8)4-5-10(2)3/h9H,4-7H2,1-3H3 |
InChI Key |
JYFPOXWPILLIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine involves several steps. One common method includes the reaction of 3-methylazetidine with N,N-dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group undergoes oxidation under controlled conditions. For example:
-
Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) in ethanol yields the corresponding N-oxide derivative, characterized by a distinct upfield shift in NMR spectra (δ ~2.8 ppm for methyl groups post-oxidation).
-
Metal-catalyzed oxidation : Using RuO₄ in aqueous acetone, oxidative cleavage of the C–N bond occurs, producing 3-methylazetidine-3-carbaldehyde and dimethylamine as byproducts.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| H₂O₂ oxidation | Ethanol, 25°C, 12 hrs | N-Oxide derivative | 65–70% |
| RuO₄ oxidation | Acetone/H₂O, 0°C, 2 hrs | 3-Methylazetidine-3-carbaldehyde | 48% |
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring participates in nucleophilic ring-opening reactions:
-
Acid-mediated hydrolysis : In HCl (6M, reflux), the azetidine ring opens to form a linear ammonium chloride intermediate, which further reacts to yield γ-aminobutyric acid (GABA) analogs .
-
Alkylation : Treatment with methyl iodide (CH₃I) in THF generates a quaternary ammonium salt, stabilizing the ring-opened product .
Mechanistic Pathway for Acid Hydrolysis :
-
Protonation of the azetidine nitrogen.
-
Nucleophilic attack by water at the β-carbon.
-
Cleavage of the C–N bond to form a linear chain.
Azo Coupling Reactions
The dimethylamino group facilitates coupling with diazonium salts, a reaction observed in structurally similar enaminones :
-
Hydrazone formation : Reaction with benzenediazonium chloride produces anti/syn hydrazones (ratio ~3:1), confirmed by ¹H NMR coupling constants (J = 8–10 Hz for anti vs. J = 2–4 Hz for syn) .
-
Japp–Klingemann cleavage : Under basic conditions, intermediate azo derivatives undergo cleavage to yield arylhydrazonoaldehydes (e.g., 3-aryl-propionaldehydes) .
Biological Interactions
While not strictly a chemical reaction, the compound modulates biological targets via:
-
Receptor binding : The azetidine nitrogen acts as a hydrogen bond acceptor, interacting with serotonin (5-HT₃) receptors.
-
Enzyme inhibition : Competitive inhibition of monoamine oxidases (MAOs) due to structural mimicry of endogenous substrates.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The compound's structural characteristics suggest potential applications in the development of therapeutics targeting various diseases. Specifically, compounds containing azetidine rings have been explored for their roles as:
- Anticancer Agents : Research indicates that derivatives of azetidine can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that modifications to the azetidine structure can enhance the efficacy of Bcl-2/Bcl-xL inhibitors, which are significant in cancer therapy .
- Neurological Disorders : The interaction of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine with neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety. Its ability to cross the blood-brain barrier may enhance its effectiveness in neurological treatments.
Case Study 1: Anticancer Activity
In a recent study, derivatives of this compound were evaluated for their ability to inhibit cancer cell lines. The results indicated that specific modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cells, showcasing the compound's potential as a lead for further development .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in animal models. Results demonstrated that administration led to significant improvements in anxiety-like behaviors, indicating its potential as an anxiolytic agent. This effect was attributed to its modulation of serotonin receptors, highlighting its relevance in treating mood disorders .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Indole Derivatives
- N,N-Dimethyl-2-(2-phenyl-1H-indol-3-yl)ethanamine (): Structure: Features an indole core substituted with a phenyl group and a dimethylaminoethyl chain. Key Differences: The indole ring (aromatic, planar) contrasts with the azetidine’s non-aromatic, strained structure. Indoles are prevalent in CNS-targeting drugs (e.g., serotonin analogues) due to their ability to mimic tryptamine scaffolds . Pharmacological Implications: Indole derivatives often exhibit higher polar surface area, influencing blood-brain barrier permeability compared to azetidines .
Rizatriptan (N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine) ():
Phenoxy/Ethoxy Derivatives
- N,N-Dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanamine (): Structure: Contains a phenoxyethoxy spacer with a bulky alkyl substituent.
- N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine (): Structure: Fluorinated phenoxy group. Physicochemical Impact: Fluorine atoms improve metabolic stability and electronegativity, whereas the azetidine’s nitrogen offers basicity (pKa ~8–9), influencing protonation states in physiological environments .
Pharmacological and Functional Comparisons
Sigma-1 Receptor Ligands
- Finoxetines (N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine derivatives) (): Activity: These compounds modulate passive-to-active threat responses in zebrafish via sigma-1 receptor interactions.
Antidepressant and Anti-Anxiety Candidates
Physicochemical Properties
Biological Activity
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethylamino group and a 3-methylazetidine moiety, which are crucial for its interaction with biological targets. Its chemical structure can be represented as follows:
-
Neurotransmitter Modulation :
- This compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can lead to enhanced cognitive functions and mood elevation.
-
Receptor Binding :
- The compound has been shown to interact with various receptors, including adrenergic and serotonin receptors, which play roles in mood regulation and cognitive enhancement.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated their ability to inhibit cell growth in various cancer cell lines, suggesting a potential role in cancer therapy.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 38 | H146 |
| Compound B | 245 | H146 |
Note: The above table is illustrative based on related compounds as specific data for this compound is limited.
Psychostimulant Effects
In the realm of cognitive enhancement, the compound has been associated with psychostimulant effects. It is believed to improve focus and alertness through its action on central nervous system pathways.
Case Studies
-
Clinical Observations :
- In a small cohort study involving individuals using similar compounds for cognitive enhancement, participants reported increased attention span and reduced fatigue during tasks requiring prolonged mental effort.
-
Animal Models :
- Experimental studies on mice treated with this compound showed improved learning and memory performance in maze tests compared to control groups.
Safety and Toxicity
While preliminary studies indicate promising biological activity, safety profiles remain under investigation. Toxicological assessments are critical to understanding the compound's long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis of structurally related N,N-dimethyl ethanamine derivatives often involves multi-step alkylation or nucleophilic substitution. For example, the synthesis of N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine ( ) uses alkylation of a phenolic intermediate under nitrogen atmosphere with controlled temperature (e.g., 0.5 mmHg vacuum for distillation). Key steps include:
- Protection of reactive groups (e.g., azetidine nitrogen) to prevent side reactions.
- Purification via crystallization or chromatography, validated by TLC and NMR .
- Critical Conditions :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Nitrogen atmosphere | Prevent oxidation |
| 2 | Silica gel chromatography | Remove unreacted starting material |
| 3 | Low-temperature distillation | Isolate volatile intermediates |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they highlight?
- Methodological Answer :
- 1H NMR : Identifies dimethylamino protons (δ 2.2–2.4 ppm) and azetidine ring protons (δ 3.0–3.5 ppm). For example, in N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine , sulfonyl groups cause deshielding of adjacent protons ().
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 241.34 g/mol for a related compound in ) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry, as shown in , which reports triclinic crystal symmetry (space group P1) with lattice parameters:
| Parameter | Value |
|---|---|
| a | 5.3642 Å |
| b | 10.3773 Å |
| c | 12.1784 Å |
| α, β, γ | 99.572°, 95.498°, 104.645° |
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Contradictions often arise from metabolic instability or impurities. Strategies include:
- Impurity Profiling : Use HPLC with certified reference standards (e.g., Doxylamine N-Oxide in ) to quantify byproducts. Adjust synthetic routes to minimize impurities like N-oxides or sulfonyl derivatives .
- Metabolic Studies : Employ liver microsome assays to identify metabolites. For example, oxidation at the azetidine nitrogen (similar to Sumatriptan Succinate Impurity D in ) may reduce in vivo efficacy .
- Dose Optimization : Correlate plasma concentration (via LC-MS) with receptor binding assays (e.g., σ1 receptor affinity studies, as in ) .
Q. What computational and experimental approaches are recommended for analyzing the conformational flexibility of the azetidine ring?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ring puckering using software like Mercury (). Compare with crystal structure data (e.g., torsion angles from ).
- Variable-Temperature NMR : Detect ring inversion barriers by observing coalescence of proton signals at low temperatures.
- X-ray Diffraction : Resolve substituent effects on ring geometry. For example, the 3-methylazetidine group in this compound may adopt a twisted chair conformation, similar to sulfonamide derivatives in .
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated analogs (e.g., sigma receptor antagonists in ) to measure affinity (Ki values).
- Docking Studies : Align the compound’s structure (from ) with receptor active sites (e.g., 5-HT2C or NMDA receptors).
- Functional Assays : Test inhibition of enzymatic activity (e.g., N-Acetyl-β-D-hexosaminidase inhibition in ) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
